molecular formula C11H17N5OS B2977381 N-(1-cyano-1,2-dimethylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)propanamide CAS No. 1197929-39-7

N-(1-cyano-1,2-dimethylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)propanamide

Cat. No. B2977381
CAS RN: 1197929-39-7
M. Wt: 267.35
InChI Key: NRYQMLFUQOZGLU-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)propanamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)propanamide is complex and not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, this compound has been found to exhibit antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)propanamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. Additionally, this compound has been found to exhibit low toxicity in animal studies, making it a promising candidate for further investigation. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.

Future Directions

There are several potential future directions for research involving N-(1-cyano-1,2-dimethylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)propanamide. One area of research involves the development of new synthesis methods that can produce this compound in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer. Finally, studies are needed to investigate the potential use of this compound in other areas of research, such as antibacterial and antifungal therapies.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)propanamide is a complex process that involves multiple steps. The first step involves the reaction of 1-cyano-1,2-dimethylpropylamine with thiosemicarbazide to form the intermediate 1-cyano-1,2-dimethylpropylthiosemicarbazide. This intermediate is then reacted with 2-bromo-2-methylpropionyl bromide to form the final product, this compound.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)propanamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cancer cell proliferation.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5OS/c1-7(2)11(4,5-12)15-9(17)8(3)18-10-13-6-14-16-10/h6-8H,1-4H3,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYQMLFUQOZGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C(C)SC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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